molecular formula C7H12O4 B6173896 methyl (2E)-4,4-dimethoxybut-2-enoate CAS No. 32815-00-2

methyl (2E)-4,4-dimethoxybut-2-enoate

Cat. No.: B6173896
CAS No.: 32815-00-2
M. Wt: 160.2
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Description

Methyl (2E)-4,4-dimethoxybut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a double bond in the E-configuration and two methoxy groups attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-4,4-dimethoxybut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4,4-dimethoxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the transesterification of 4,4-dimethoxybut-2-enyl acetate with methanol. This reaction can be catalyzed by a base such as sodium methoxide and is usually performed at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4,4-dimethoxybut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-dimethoxybut-2-enoic acid, while reduction could produce 4,4-dimethoxybutanol.

Scientific Research Applications

Methyl (2E)-4,4-dimethoxybut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can serve as a precursor for biologically active molecules and is used in the study of enzyme-catalyzed reactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its role in drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which methyl (2E)-4,4-dimethoxybut-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can participate in various biochemical pathways, depending on its functional groups and the nature of the reactions it undergoes. For instance, its ester moiety can be hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols.

Comparison with Similar Compounds

Methyl (2E)-4,4-dimethoxybut-2-enoate can be compared with other similar compounds such as:

    Methyl (2E)-4-methoxybut-2-enoate: This compound has only one methoxy group, which may result in different reactivity and applications.

    Ethyl (2E)-4,4-dimethoxybut-2-enoate: The ethyl ester variant may exhibit different physical properties and reactivity due to the presence of an ethyl group instead of a methyl group.

Properties

CAS No.

32815-00-2

Molecular Formula

C7H12O4

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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